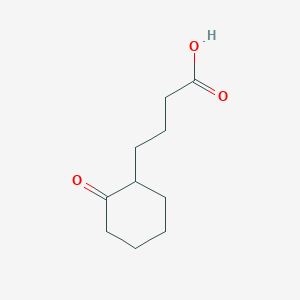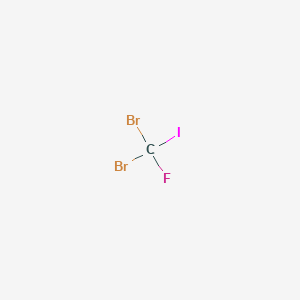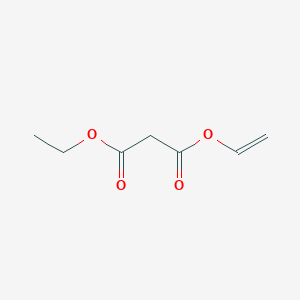
1-(Octyloxy)-1-oxopropan-2-yl 2-hydroxypropanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Octyloxy)-1-oxopropan-2-yl 2-hydroxypropanoate is an organic compound with a complex structure It is characterized by the presence of an octyloxy group, a ketone group, and a hydroxypropanoate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Octyloxy)-1-oxopropan-2-yl 2-hydroxypropanoate typically involves the esterification of 2-hydroxypropanoic acid with an appropriate alcohol, followed by the introduction of the octyloxy group. The reaction conditions often require the use of catalysts such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process. The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced techniques such as reactive distillation and membrane reactors can further optimize the production process. These methods allow for the separation and purification of the desired product in a more environmentally friendly and cost-effective manner .
Chemical Reactions Analysis
Types of Reactions
1-(Octyloxy)-1-oxopropan-2-yl 2-hydroxypropanoate can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or carboxylic acid.
Reduction: The ketone group can be reduced to form an alcohol.
Substitution: The octyloxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group can yield 2-oxopropanoic acid, while reduction of the ketone group can produce 1-(Octyloxy)-1-hydroxypropan-2-yl 2-hydroxypropanoate .
Scientific Research Applications
1-(Octyloxy)-1-oxopropan-2-yl 2-hydroxypropanoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound’s structure allows it to interact with biological molecules, making it useful in biochemical studies.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(Octyloxy)-1-oxopropan-2-yl 2-hydroxypropanoate involves its interaction with molecular targets such as enzymes and receptors. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation. This interaction can lead to changes in cellular pathways and physiological responses .
Comparison with Similar Compounds
Similar Compounds
Ethyl 2-hydroxypropanoate: Similar structure but with an ethyl group instead of an octyloxy group.
Methyl 2-hydroxypropanoate: Contains a methyl group instead of an octyloxy group.
Isopropyl 2-hydroxypropanoate: Features an isopropyl group in place of the octyloxy group.
Uniqueness
1-(Octyloxy)-1-oxopropan-2-yl 2-hydroxypropanoate is unique due to the presence of the octyloxy group, which imparts distinct physicochemical properties. This makes it more hydrophobic compared to its analogs, potentially enhancing its interaction with lipid membranes and hydrophobic molecular targets .
Properties
CAS No. |
5394-45-6 |
|---|---|
Molecular Formula |
C14H26O5 |
Molecular Weight |
274.35 g/mol |
IUPAC Name |
(1-octoxy-1-oxopropan-2-yl) 2-hydroxypropanoate |
InChI |
InChI=1S/C14H26O5/c1-4-5-6-7-8-9-10-18-14(17)12(3)19-13(16)11(2)15/h11-12,15H,4-10H2,1-3H3 |
InChI Key |
SIXCXGVWPHALCS-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCOC(=O)C(C)OC(=O)C(C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


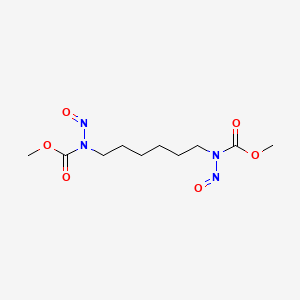
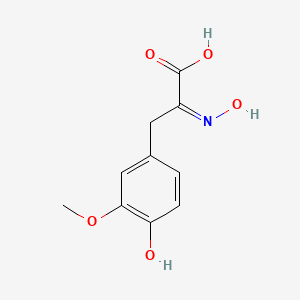
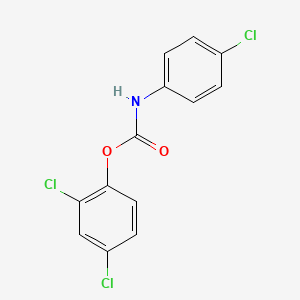
![2-[3-(4-Fluorophenyl)-3-oxo-1-phenylpropyl]-1H-indene-1,3(2H)-dione](/img/structure/B14741087.png)
![1H,13H-Benzo[4,5]isoquinolino[2,1-a]pyrido[3,4,5-gh]perimidine-1,3,13(2H)-trione](/img/structure/B14741093.png)
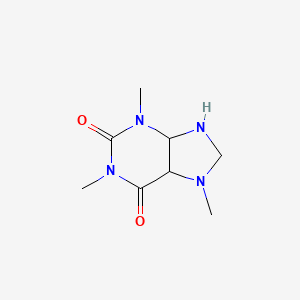


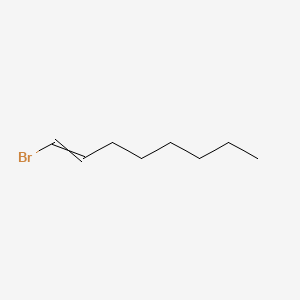
![N-butyl-2-[[5-(4-ethylphenyl)-1H-1,2,4-triazol-3-yl]sulfanyl]acetamide](/img/structure/B14741137.png)

